molecular formula C6H7N3O B13116368 5-Methylpyrimidine-2-carboxamide

5-Methylpyrimidine-2-carboxamide

Cat. No.: B13116368
M. Wt: 137.14 g/mol
InChI Key: IIKFELGRCGLWFK-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrimidine-2-carboxamide typically involves the reaction of cyano ester and methyl carbamimidothioate using sodium acetate in dimethylformamide (DMF) to prepare dihydropyrimidinone. This intermediate is then treated with a series of cyclic aliphatic amines to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dicarboxamide, while reduction can produce 5-methylpyrimidine-2-carboxylic acid.

Scientific Research Applications

5-Methylpyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key protein involved in cell survival and proliferation pathways . This inhibition leads to anti-fibrotic and anti-inflammatory effects, making it a potential therapeutic agent for conditions like chronic kidney disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit Akt phosphorylation sets it apart from other similar compounds, highlighting its potential as a novel therapeutic agent.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-methylpyrimidine-2-carboxamide

InChI

InChI=1S/C6H7N3O/c1-4-2-8-6(5(7)10)9-3-4/h2-3H,1H3,(H2,7,10)

InChI Key

IIKFELGRCGLWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(=O)N

Origin of Product

United States

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